molecular formula C14H16N2O2 B1159608 cyclo(D-Phe-L-Pro) CAS No. 26488-24-4

cyclo(D-Phe-L-Pro)

Cat. No. B1159608
CAS RN: 26488-24-4
M. Wt: 244.29 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of cyclo(D-Phe-L-Pro) involves the formation of a diketopiperazine ring, a common structural motif for cyclodipeptides. Studies have described methods to synthesize cyclo(D-Phe-L-Pro) and its derivatives, emphasizing the conditions that lead to high yields and specific conformations. For instance, the conformation of cyclo(D-Phenylalanyl-trans-4-fluoro-D-prolyl) was determined through 1H NMR and X-ray analysis, highlighting the synthesis approach's impact on the resulting conformation (Ciarkowski et al., 2009).

Molecular Structure Analysis

The molecular structure of cyclo(D-Phe-L-Pro) variants has been extensively studied, showing that the diketopiperazine ring can assume different conformations based on the substituents and conditions. For example, X-ray and 1H NMR data demonstrated that cyclo(D-Phenylalanyl-trans-4-fluoro-D-prolyl) assumes a flattened chair conformation in the solid state, while adopting a boat-like shape in solution, highlighting the dynamic nature of its molecular structure (Ciarkowski et al., 2009).

Scientific Research Applications

  • Synthesis and Potential Biological Activities : Campo et al. (2009) describe the solution-phase synthesis of related diketopiperazines, including cyclo(D-Phe-L-Pro), highlighting their potential biological activities (Campo et al., 2009).

  • Inhibition of DNA Topoisomerase I : Rhee (2002) found that cyclo(D-Phe-L-Pro) isolated from Streptomyces sp. AMLK-335 can inhibit DNA topoisomerase I activity, suggesting its potential as a novel inhibitor of this enzyme (Rhee, 2002).

  • Stereochemical Assignment and Biological Screening : Domzalski et al. (2021) report a synthetic library containing all stereoisomers of cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro). The library was subjected to biological screening, revealing distinct biological effects of cyclo(D-Phe-L-Pro) (Domzalski et al., 2021).

  • Inhibition of Cholera Toxin Production : Bina and Bina (2010) demonstrated that cyclo(Phe-Pro) inhibits the production of cholera toxin and toxin-coregulated pilus in Vibrio cholerae, indicating its potential in controlling cholera infection (Bina & Bina, 2010).

  • Conformational Studies : Ciarkowski et al. (2009) studied the conformation of cyclo(D-Phenylalanyl-trans-4-fluoro-D-prolyl), a related compound, in different states, contributing to our understanding of cyclodipeptide structures (Ciarkowski et al., 2009).

  • Chemical Characterization in Beer : Gautschi et al. (1997) identified proline-based diketopiperazines, including cyclo(Phe-Pro), in beer, contributing to the understanding of flavor characteristics in beverages (Gautschi et al., 1997).

  • Enzymatic Synthesis and Cell Division Effects : Arunrattiyakorn et al. (2007) investigated the effects of cyclo(L-Phe-L-Pro) and its derivatives on cell division, contributing to our understanding of the biological activity of cyclic dipeptides (Arunrattiyakorn et al., 2007).

  • Apoptosis Induction in Cancer Cells : Brauns et al. (2005) reported that cyclo(Phe-Pro) induces apoptosis in HT-29 colon cancer cells, suggesting its potential as an antitumor agent (Brauns et al., 2005).

Future Directions

Cyclo(D-Phe-L-Pro) has shown potential in various fields of research. For instance, it has demonstrated neuroprotective activity against oxidative stress-induced neurodegeneration in SH-SY5Y cells . Furthermore, short peptides like cyclo(D-Phe-L-Pro) have great potential as safe and effective anticancer drug leads . These findings suggest promising future directions for the application of cyclo(D-Phe-L-Pro) in medical and pharmaceutical research.

properties

IUPAC Name

(3R,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBUWPVZSXDWSB-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](C(=O)N2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347318
Record name Phenylalanyl-prolyl diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclo(D-Phe-L-Pro)

CAS RN

26488-24-4
Record name Phenylalanyl-prolyl diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclo(D-Phe-L-Pro)
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cyclo(D-Phe-L-Pro)
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Reactant of Route 4
cyclo(D-Phe-L-Pro)
Reactant of Route 5
cyclo(D-Phe-L-Pro)
Reactant of Route 6
cyclo(D-Phe-L-Pro)

Citations

For This Compound
92
Citations
S Lee, H Mizuno, H Nakamura, Y Kodera, T Kato, N Gō… - FEBS letters, 1984 - Elsevier
Cyclic tripeptides cyclo(L-Phe-L-Pro-Aca) (molecule 3 ) (Aca, ϵ-aminocaproic acid) and cyclo(-D-Phe-L-Pro-Aca) (molecule 4 ) are designed as models of specific types of β-bend. …
Number of citations: 14 www.sciencedirect.com
H Mizuno, S Lee, H Nakamura, Y Kodera, T Kato… - Biophysical …, 1986 - Elsevier
Conformational analyses on four cyclic model peptides of the β-bend, chicle(l- or d-Phe-l-Pro-ϵ-aminocaproyl(Aca)) and cyclo(l-Pro-l- or d-Phe-Aca), were carried out both …
Number of citations: 2 www.sciencedirect.com
A Domzalski, L Margent, V Vigo, F Dewan… - Molecules, 2021 - mdpi.com
2,5-diketopiperazines (DKPs) are cyclic dipeptides ubiquitously found in nature. In particular, cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) are frequently detected in many …
Number of citations: 1 www.mdpi.com
T ISHIZU, A FUJII, S NOGUCHI - Chemical and pharmaceutical …, 1993 - jstage.jst.go.jp
Analyses of the 1H-and 13 ‘C-nuclear magnetic resonance (‘H—and 13C-NMR) spectra of the cyclooctapeptide cyclo (L-Phe—L-Pro—Gly—L-Pro) 2 (3) in CDC] 3 with the aid of the C—…
Number of citations: 1 www.jstage.jst.go.jp
S Nishanth Kumar, C Dileep… - Journal of peptide …, 2014 - Wiley Online Library
A new microbial cyclic dipeptide (diketopiperazine), cyclo(d‐Tyr‐d‐Phe) was isolated for the first time from the ethyl acetate extract of fermented modified nutrient broth of Bacillus sp. N …
Number of citations: 43 onlinelibrary.wiley.com
H Yu, J Wang, X Li, C Quan - Biologia, 2021 - Springer
Bacillus amyloliquefaciens Q-426 with strong antifungal activity was isolated from the compost samples in Dalian of China. Four kinds of diketopiperazines were extracted from the strain …
Number of citations: 3 link.springer.com
J BANDEKAR, S Krimm - International Journal of Peptide and …, 1985 - Wiley Online Library
The normal modes of cyclo(D‐Phe‐L‐Pro‐Gly‐D‐Ala‐L‐Pro), a cyclic pentapeptide known to contain a Λ‐turn, have been calculated, and the amide I, II, III, and V modes have been …
Number of citations: 9 onlinelibrary.wiley.com
H Ashigai, M Mizutani, E IkESHIMA… - Journal of nutritional …, 2019 - jstage.jst.go.jp
Roasted barley extract (RBE) is a traditional Japanese beverage. Previously, we reported the effects of RBE containing cyclo (D-Phe-L-Pro) on blood flow in animals and humans and …
Number of citations: 1 www.jstage.jst.go.jp
H Ashigai, M Mizutani, Y Taniguchi… - Journal of agricultural …, 2018 - ACS Publications
Roasted barley extract (RBE), also known as mugi-cha, is a well-known healthy non-caffeinated beverage, and its health functionality has been widely reported. Our previous clinical …
Number of citations: 3 pubs.acs.org
DH Rich, RD Jasensky - Journal of the American Chemical …, 1980 - ACS Publications
The solution conformations of cyc/o-(Gly-Phe-D-Pro-Ala)(5) and cyc/o-(D-Phe-Pro-D-Phe-Pro)(6) have been studied by 1H and l3C NMR in CDCl3/Me2SO-d6 mixtures, and by circular …
Number of citations: 43 pubs.acs.org

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